molecular formula C20H18N2O3S2 B2902019 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 865175-47-9

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2902019
CAS No.: 865175-47-9
M. Wt: 398.5
InChI Key: CDIBOPZHYMDJKS-VCQIRNIVSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2(3H)-imine . It contains an allyl group, a methylsulfonyl group, and a cinnamamide moiety. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-imine core, with an allyl group and a methylsulfonyl group attached to the benzothiazole ring, and a cinnamamide moiety attached via a double bond .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the allyl group could undergo reactions typical of alkenes, such as addition reactions. The imine group could undergo hydrolysis to give an amine and a carbonyl compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For instance, the presence of an imine group could influence its chemical reactivity .

Future Directions

The study of this compound could be an interesting area of research, given the biological activities observed for related benzothiazole derivatives . Further studies could focus on its synthesis, characterization, and evaluation of its biological activities.

Properties

IUPAC Name

(E)-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-3-13-22-17-11-10-16(27(2,24)25)14-18(17)26-20(22)21-19(23)12-9-15-7-5-4-6-8-15/h3-12,14H,1,13H2,2H3/b12-9+,21-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIBOPZHYMDJKS-ZTMIGSRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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